2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2O2/c12-9(7-5-10-11-6-7)4-8-2-1-3-13-8/h1-3,5-6,9,12H,4H2,(H,10,11) |
InChI Key |
IKTDSAOPMBYPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Biological Activity
2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1928763-84-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer effects, supported by various studies and data.
The molecular formula of this compound is with a molecular weight of approximately 178.19 g/mol. This compound features a furan ring and a pyrazole moiety, which are known to contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds containing pyrazole and furan rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µM |
| This compound | Escherichia coli | 75 µM |
These findings suggest that the compound exhibits promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, a study demonstrated that certain pyrazole-based compounds significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have shown that it can induce apoptosis in cancer cell lines. In vitro studies have revealed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 30 |
| MCF7 (breast cancer) | 45 |
The compound's ability to trigger programmed cell death suggests it may be a candidate for further development as an anticancer agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antibacterial Properties : A comparative analysis involving various pyrazole derivatives indicated that those with furan substitutions showed enhanced activity against E. coli and S. aureus compared to their non-furan counterparts .
- Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers .
- Cancer Cell Line Study : In a study evaluating multiple cancer cell lines, the compound exhibited selective cytotoxicity towards HepG2 cells while sparing normal cells, indicating its potential for targeted cancer therapy .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit strong anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including 2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, which showed promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines with notable efficacy, indicating its potential as a lead compound for anticancer drug development .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases. This property makes it a candidate for further research in the formulation of dietary supplements and pharmaceuticals aimed at enhancing antioxidant defenses in the body .
Pesticidal Activity
Studies have indicated that furan-containing compounds exhibit insecticidal and fungicidal properties. The application of this compound in agricultural settings could provide an environmentally friendly alternative to traditional pesticides. Field trials have shown its effectiveness in controlling pests while minimizing harm to beneficial organisms .
Plant Growth Regulation
In addition to its pesticidal properties, this compound has been investigated for its role as a plant growth regulator. Research has shown that it can enhance growth parameters such as root length and biomass in certain crops, suggesting its potential use in agricultural formulations aimed at improving crop yield and health .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored due to its unique chemical structure. It can serve as a monomer or additive in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that polymers derived from this compound exhibit improved durability and resistance to environmental degradation .
Case Studies
Comparison with Similar Compounds
Pyrazole-Ethanol Derivatives with Varying Substituents
Compounds sharing the pyrazole-ethanol core but differing in substituents provide critical insights into structure-activity relationships:
Key Observations :
Functional Group Variations: Alcohol vs. Ketone
Replacing the ethanol group with a ketone significantly impacts chemical behavior:
Key Observations :
Heterocycle Replacements: Pyrazole vs. Imidazole/Thiazole
Replacing pyrazole with other heterocycles diversifies applications:
Key Observations :
Physicochemical Data
Note: The target compound’s furan-pyrazole hybrid likely increases rigidity compared to simpler analogs like 1-(2-furyl)ethanol .
Preparation Methods
Pyrazole Ring Formation
Pyrazole derivatives are commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example:
Introduction of the Furan-2-yl Group
The furan ring is typically introduced via:
Formation of the Ethan-1-ol Linkage
The hydroxyethyl linkage can be introduced by:
- Reduction of corresponding ketones or aldehydes attached to the pyrazole or furan moieties.
- For instance, 1-(furan-2-yl)ethanol derivatives can be prepared by reduction of 2-(furan-2-yl)acetaldehyde or ketone intermediates.
Representative Synthetic Routes
Claisen–Schmidt Condensation Followed by Reduction
Direct Coupling of Pyrazole and Furan Derivatives
- Reaction of 1H-pyrazol-4-yl derivatives bearing a reactive side chain (e.g., halides or aldehydes) with furan-2-yl nucleophiles or equivalents under reflux in ethanol or other solvents.
- Use of palladium-catalyzed Suzuki coupling to attach furan rings to pyrazole precursors, followed by functional group transformations to install the hydroxyethyl group.
Experimental Conditions and Yields
Analytical and Characterization Data
- The synthesized compound is typically characterized by NMR, IR, and mass spectrometry.
- Crystallographic data indicate planar arrangements of the furan and pyrazole rings with slight deviations, consistent with related compounds.
- Melting points and yields vary depending on substituents and synthetic routes but are generally reproducible under optimized conditions.
Summary of Key Research Findings
- Pyrazole-based compounds with furan substituents can be synthesized efficiently via condensation and coupling strategies.
- The Claisen–Schmidt condensation is a robust method to form key intermediates.
- Reduction of ketone intermediates to alcohols is straightforward and high-yielding.
- Microwave-assisted Suzuki coupling enhances yields and reduces reaction times in attaching furan rings.
- The choice of catalysts, solvents, and temperature critically affects yields and purity.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol?
The compound can be synthesized via chalcone condensation followed by cyclocondensation with hydrazine derivatives. For example, similar pyrazole derivatives are synthesized by refluxing ketones (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) with hydrazinecarbothioamide in ethanol under acidic conditions . Purification typically involves recrystallization from acetonitrile or ethanol. Confirm product identity using NMR, IR, and mass spectrometry, and cross-validate with single-crystal XRD if feasible .
Q. How can the purity and structural integrity of this compound be verified?
- Chromatography : Use HPLC with a Purospher® STAR column for high-resolution separation.
- Spectroscopy : Employ -NMR to confirm substituent positions and -NMR for backbone verification. IR can identify functional groups (e.g., -OH stretch at ~3200–3500 cm).
- XRD : For crystalline samples, refine the structure using SHELXL to resolve bond lengths and angles .
Q. What are the key spectroscopic features to identify this compound?
- NMR : Look for pyrazole C-H protons (~δ 7.5–8.5 ppm) and furan ring protons (~δ 6.3–7.4 ppm). The ethanol -OH proton may appear as a broad singlet (~δ 1.5–2.5 ppm) .
- Mass Spec : Expect a molecular ion peak matching the molecular weight (e.g., 217.23 g/mol for CHNO) and fragmentation patterns consistent with furan-pyrazole cleavage .
Advanced Research Questions
Q. How can contradictory data in spectroscopic and crystallographic analyses be resolved?
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-calculated values to identify discrepancies. For example, SHELXL-refined structures should align with theoretical models within ±0.02 Å for bond lengths .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility that might explain spectral broadening .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., chalcone precursors).
- Catalysis : Optimize acid concentration (e.g., HCl in ethanol) to accelerate cyclocondensation without side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for heterocyclic ring closure .
Q. How can the biological activity of this compound be evaluated in vitro?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., lung carcinoma A549) using 5-FU as a positive control. Similar furan-pyrazole hybrids show IC values in the µM range .
- Mechanistic Studies : Use molecular docking to predict binding to targets like sterol 14α-demethylase, leveraging structural data from XRD-refined analogs .
Q. What computational methods are suitable for studying its reaction mechanisms?
- DFT Calculations : Model transition states for key steps (e.g., cyclocondensation) using Gaussian or ORCA software. Compare activation energies to experimental yields .
- MD Simulations : Simulate solvent effects on reaction pathways to optimize solvent selection .
Data Analysis and Structural Refinement
Q. How to interpret XRD data for this compound using SHELX software?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate intensities with SHELXS.
- Refinement : Apply SHELXL for full-matrix least-squares refinement. Constraints: isotropic thermal parameters for H atoms; anisotropic for non-H atoms. Check R (< 0.05) and wR (< 0.15) for convergence .
Q. What crystallographic challenges arise with this compound?
- Twinned Crystals : Use TWINABS to correct data from twinned specimens.
- Disorder : Model disordered furan/pyrazole rings with PART instructions in SHELXL .
Contradictions and Troubleshooting
Q. How to address low reproducibility in synthetic yields?
Q. Why do computational and experimental bond lengths differ?
- Theoretical Limits : Gas-phase DFT calculations may neglect crystal packing effects. Use periodic boundary conditions (PBC) in VASP for better agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
